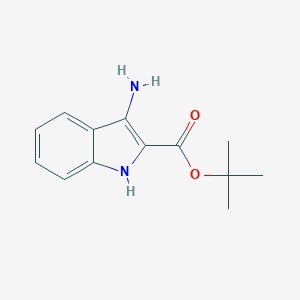

tert-Butyl 3-amino-1H-indole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-10(14)8-6-4-5-7-9(8)15-11/h4-7,15H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBHBHGDSDASKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598345 | |

| Record name | tert-Butyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165107-89-1 | |

| Record name | tert-Butyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Tert Butyl 3 Amino 1h Indole 2 Carboxylate and Analogs

Functionalization at Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for functionalization, which can be crucial for modulating the biological activity and physicochemical properties of the molecule. Reactions at this position typically involve alkylation, arylation, or protection.

Successful N-alkylation has been demonstrated on analogs such as ethyl indol-2-carboxylate. mdpi.com For instance, reaction with alkylating agents like allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) in acetone (B3395972) affords the corresponding N-alkylated products in excellent yields. mdpi.com It is also possible to achieve N-alkylation and subsequent saponification of the ester in a one-pot reaction by using a larger excess of the base. mdpi.com

N-arylation of indoles, another important transformation, can be achieved through various methods, including transition-metal-catalyzed couplings like the Buchwald-Hartwig and Ullmann reactions, as well as transition-metal-free approaches. nih.govorganic-chemistry.org These reactions introduce aryl substituents at the N1 position, significantly expanding the chemical space of indole derivatives.

Protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the N1 position of indoles due to its stability and ease of removal under acidic conditions. clockss.org

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Indole-2-carboxamide | Di-tert-butyl dicarbonate, TEA, DMAP, THF, rt | N-Boc-indole-2-carboxamide | - | clockss.org |

Reactions at C3 (beyond amino group introduction)

The C3 position of the indole ring is highly nucleophilic and susceptible to a variety of electrophilic substitution reactions. The presence of the amino group at this position in the title compound influences its reactivity in further transformations.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). sid.irwikipedia.org For indole derivatives, this reaction usually occurs at the C3 position. In the case of 3-amino-4-methylpyridines, a Vilsmeier-Haack type reaction leads to the formation of 3-formyl-6-azaindoles, demonstrating the utility of this reaction in constructing complex heterocyclic systems. chemrxiv.orgchemrxiv.org The reaction of ethyl-4,6-dichloro-1H-indole-2-carboxylate with the Vilsmeier reagent results in formylation at the C3 position, affording the corresponding 3-formyl derivative. nih.gov

Acylation at the C3 position can also be achieved, although the reactivity is influenced by the substituents on the indole ring. For example, acylation of 3- and 2-nitroindoles has been reported, indicating that electrophilic substitution at C3 is a viable transformation for functionalized indoles. nih.gov

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate | DMF, POCl3, DCE, reflux, 7h | Ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate | nih.gov |

| 3-Amino-4-methylpyridine | POCl3, DMF, rt, 48h | Formamidine derivative (precursor to 3-formyl-6-azaindole) | chemrxiv.org |

Halogenation of the indole nucleus provides valuable intermediates for further functionalization, such as cross-coupling reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for the allylic and benzylic bromination, as well as for the electrophilic bromination of electron-rich aromatic rings. youtube.comorganic-chemistry.orgmasterorganicchemistry.com The bromination of indole with NBS can lead to substitution at the C3 position. researchgate.net However, the reaction conditions need to be carefully controlled to avoid side reactions. For instance, the bromination of indole-3-acetic acid with two equivalents of NBS can lead to a mixture of products, including 3-bromooxindole-3-acetic acid and 3,5-dibromooxindole-3-acetic acid. bridgew.edu The synthesis of 3,6-dibromo-indoles has also been achieved using N-Br sulfoximines, which act as both brominating and sulfoximinating reagents. nih.gov

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used to introduce aryl or vinyl substituents. While direct Suzuki coupling on the C3 position of tert-butyl 3-amino-1H-indole-2-carboxylate has not been extensively reported, the arylation of indoles at various positions is well-established. For instance, Pd-catalyzed C-H bond activation allows for the direct C2-arylation of indoles with arylboronic acids. ias.ac.in Furthermore, amino acid derivatives containing a 4-bromobiphenyl (B57062) unit have been successfully employed in Suzuki coupling reactions to generate complex polyaryl motifs, demonstrating the feasibility of this reaction on structurally elaborate molecules. rsc.orgnih.gov

| Reactant | Coupling Partner | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Indole | Arylboronic acid | Pd(TFA)2, Dioxane/H2O, rt | 2-Arylindole | ias.ac.in |

| Amino acid derivative with 4-bromobiphenyl unit | Arylboronic acid | Pd catalyst, base | Polyaryl amino acid derivative | rsc.org |

The amino group at the C3 position of the title compound is a key functional handle for condensation reactions and the construction of fused heterocyclic systems. For example, 2-amino-indole-3-carboxamides can be synthesized through a one-pot, two-step process involving an SNAr reaction followed by a reductive cyclization. nih.gov The resulting aminoindoles can undergo further transformations. The Fischer indole synthesis itself is a classic example of a condensation reaction followed by cyclization to form the indole ring, and this strategy has been applied to the solid-phase synthesis of substituted 3-amino-3'-carboxy-tetrahydrocarbazoles. researchgate.net

Modifications of the C2 Carboxylate Group

The tert-butyl ester at the C2 position is a versatile functional group that can undergo various modifications, including hydrolysis, reduction, and conversion to amides. The tert-butyl group serves as a protecting group for the carboxylic acid, being stable to many nucleophilic and basic conditions but readily cleaved under acidic conditions. thieme.de

However, the hydrolysis of tert-butyl esters of 2-aminoindole derivatives can be challenging. An attempt to hydrolyze tert-butyl 2-amino-1H-indole-3-carboxylate (a close analog of the title compound) under acidic conditions (4M HCl in dioxane) did not yield the expected carboxylic acid. Instead, a quantitative conversion to indolin-2-imine hydrochloride was observed, highlighting an unusual reactivity pattern for this substrate. arkat-usa.org

Despite this, the conversion of tert-butyl esters to other functional groups is a common strategy in organic synthesis. For example, tert-butyl esters can be converted to acid chlorides using reagents like oxalyl chloride or thionyl chloride, which can then be reacted with amines to form amides. organic-chemistry.orgrsc.org General methods for the deprotection of tert-butyl esters often involve treatment with acids such as trifluoroacetic acid (TFA) or aqueous phosphoric acid. nih.govorganic-chemistry.org

| Reactant | Reagents and Conditions | Observed Product/Outcome | Reference |

|---|---|---|---|

| tert-Butyl 2-amino-1H-indole-3-carboxylate | 4M HCl in dioxane, 50°C | Indolin-2-imine hydrochloride (not the carboxylic acid) | arkat-usa.org |

| tert-Butyl ester (general) | Trifluoroacetic acid (TFA) | Carboxylic acid | nih.gov |

| tert-Butyl ester (general) | Aqueous phosphoric acid | Carboxylic acid | organic-chemistry.org |

| tert-Butyl ester (general) | SOCl2 | Acid chloride | organic-chemistry.org |

Ester Hydrolysis and Carboxylic Acid Derivatization

The tert-butyl ester group of the title compound serves as a protecting group for the carboxylic acid at the C2 position. Its removal, or hydrolysis, is a critical step to unmask the carboxylic acid for further functionalization. This transformation is typically achieved under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a common method for the deprotection of tert-butyl esters, yielding the corresponding 3-amino-1H-indole-2-carboxylic acid. nih.gov

Once liberated, the carboxylic acid functionality is amenable to a variety of derivatization reactions. Standard peptide coupling methods can be employed to form amide bonds. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) facilitate the condensation of the carboxylic acid with various amines to produce a diverse array of 3-amino-1H-indole-2-carboxamides. nih.gov Alternatively, the carboxylic acid can be converted into other esters through reaction with alcohols under acidic conditions or converted to acyl hydrazides. mdpi.comthermofisher.com

It is important to note that the stability of the resulting 3-amino-1H-indole-2-carboxylic acid can be a concern. Attempts to synthesize the parent 2-amino-1H-indole-3-carboxylic acid via hydrolysis of its corresponding ethyl or tert-butyl esters have proven difficult, with acidic treatment of the tert-butyl ester leading to quantitative conversion to an indolin-2-imine hydrochloride rather than the desired carboxylic acid. arkat-usa.org This highlights the delicate nature of the amino-indole scaffold under certain hydrolytic conditions.

Table 1: Selected Conditions for Ester Hydrolysis and Derivatization

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| tert-Butyl 3-substituted-1H-indole-2-carboxylate | TFA, DCM, rt, 3 h | 3-Substituted-1H-indole-2-carboxylic acid | nih.gov |

| 3-Substituted-1H-indole-2-carboxylic acid | Amine, HATU, DIPEA, DMF, rt | 3-Substituted-1H-indole-2-carboxamide | nih.gov |

| Ethyl 1-alkyl-1H-indole-2-carboxylate | NaOH, EtOH/H₂O, reflux | 1-Alkyl-1H-indole-2-carboxylic acid | mdpi.com |

| tert-Butyl 2-amino-1H-indole-3-carboxylate | 4M HCl in dioxane, 50°C | Indolin-2-imine hydrochloride | arkat-usa.org |

Decarboxylation Pathways

The removal of the carboxyl group from the C2 position of the indole ring is a key transformation for accessing 3-aminoindoles, which are themselves important synthetic building blocks. The decarboxylation of indole-2-carboxylic acids can be accomplished through several methods, often requiring thermal conditions and sometimes the use of a catalyst. researchgate.net

Heating the carboxylic acid above its melting point is a straightforward method that has been used for various substituted indole-2-carboxylic acids. cdnsciencepub.com However, for more sensitive or less reactive substrates, catalytic methods are often employed. Copper-based catalysts are particularly effective. Heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline (B57606) with a copper salt, such as cuprous chloride or copper chromite, facilitates the extrusion of carbon dioxide. cdnsciencepub.com An improved method involves pre-forming the copper salt of the carboxylic acid and then heating it in a solvent like N,N-dimethylacetamide. cdnsciencepub.com

More recently, copper-catalyzed decarboxylative cross-coupling reactions have been developed. For example, in the presence of a Cu₂O catalyst, an appropriate base like K₃PO₄, and a high-boiling solvent such as N-methylpyrrolidone (NMP), indole-2-carboxylic acids can be coupled directly with aryl halides, bypassing the isolation of the decarboxylated indole. organic-chemistry.org Metal-free conditions have also been reported, where heating in a polar aprotic solvent like N,N-dimethylformamide, sometimes with an organic acid catalyst, can effect decarboxylation. google.com

Table 2: Methods for Decarboxylation of Indole-2-Carboxylic Acids

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Nitroindole-2-carboxylic acid | Copper salt, N,N-dimethylacetamide, reflux | 7-Nitroindole | 80% | cdnsciencepub.com |

| Indole-2-carboxylic acids | Cu₂O, K₃PO₄, NMP, 160°C | N-Aryl indoles (with aryl halide) | Up to 99% | organic-chemistry.org |

| 4/6-Chloroindole-2-carboxylic acids | CuCl, quinoline, reflux | 4/6-Chloroindole | 73-78% | cdnsciencepub.com |

| 3-Methyl-1H-indole-2-carboxylic acid | N,N-dimethylformamide, 95-100°C | 3-Methylindole | 62% | google.com |

Transformation of the Pyrrole (B145914) Ring (e.g., Hydrogenation to Indolines)

The pyrrole ring of the indole nucleus in this compound and its analogs can be reduced to the corresponding indoline. This transformation, known as hydrogenation, effectively saturates the C2-C3 double bond. Catalytic hydrogenation is the most common method to achieve this.

The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. nih.gov The choice of solvent can vary, often being an alcohol like ethanol (B145695) or a mixture of solvents such as ethanol and tetrahydrofuran (B95107) (THF). nih.gov

More advanced catalytic systems have been developed for the asymmetric hydrogenation of indoles, allowing for the synthesis of chiral indolines with high enantioselectivity. These systems often employ transition metal complexes with chiral ligands. For example, rhodium and ruthenium catalysts paired with chiral phosphine (B1218219) ligands (like PhTRAP) have been shown to be effective for the asymmetric hydrogenation of 3-substituted indoles. acs.orgelsevierpure.comelsevierpure.com The reaction conditions, including pressure of hydrogen and temperature, can be optimized to achieve high yields and stereoselectivity. acs.org The presence of substituents on the indole ring can influence the diastereoselectivity of the reduction.

Stability and Decomposition Pathways of Electron-Rich 3-Aminoindoles

The 3-aminoindole scaffold is considered electron-rich due to the electron-donating nature of the amino group at the C3 position. This electronic characteristic renders the molecule susceptible to oxidation and other decomposition pathways, making unprotected 3-aminoindoles notoriously unstable. researchgate.netmdpi.comnih.gov

Exposure to air and light can lead to rapid decomposition, often resulting in the formation of oxidative dimers or other intractable product mixtures. researchgate.netmdpi.comresearchgate.net This instability is a significant challenge in their synthesis, isolation, and purification. Many synthetic strategies therefore install a protecting group on the amino function in situ or target derivatives with electron-withdrawing groups on the indole ring to enhance stability. mdpi.com

The primary decomposition pathway is believed to be oxidative dimerization. researchgate.netmdpi.com The electron-rich indole can be easily oxidized to form a radical cation, which can then dimerize. Another potential decomposition route involves reaction with electrophiles, as the C2 position is highly nucleophilic. In some syntheses, byproducts generated during the reaction, such as hydrogen peroxide, can contribute to the degradation of the desired 3-aminoindole product. sci-hub.se Despite their general instability, some studies have reported that certain 2-aryl-3-aminoindoles can be handled relatively comfortably, even allowing for rapid purification by column chromatography on silica (B1680970) gel. mdpi.com

Mechanistic Studies of Key Synthetic Transformations and Reactions

Elucidation of Reaction Mechanisms in Indole (B1671886) Ring Formation

The formation of the indole nucleus, particularly for derivatives like tert-Butyl 3-amino-1H-indole-2-carboxylate, is often achieved through well-established synthetic routes, with the Fischer indole synthesis being a paramount example. alfa-chemistry.comtestbook.com This classic method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. byjus.comwikipedia.org

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation : The initial step is the reaction between an arylhydrazine and a carbonyl compound to form a phenylhydrazone. alfa-chemistry.com

Tautomerization : The resulting hydrazone isomerizes to its enamine tautomer. byjus.comwikipedia.org

nih.govnih.gov-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which is the crucial bond-forming step. This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond. byjus.comwikipedia.org

Aromatization and Cyclization : The resulting di-imine intermediate subsequently re-aromatizes. The nucleophilic amine then attacks the imine carbon intramolecularly to form a cyclic aminal (an aminoindoline). alfa-chemistry.comtestbook.com

Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring. alfa-chemistry.comwikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole product. wikipedia.org While the classic Fischer synthesis is robust, other non-indolic methods, such as multicomponent annulation reactions, also provide pathways to the 3-aminoindole skeleton from basic starting materials. nih.govnih.gov These often involve cascade transformations where multiple bonds are formed in a single pot. nih.gov

Table 1: Key Mechanistic Steps in Fischer Indole Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation of arylhydrazine and a carbonyl compound. | Arylhydrazone |

| 2 | Isomerization of the hydrazone. | Enamine Tautomer |

| 3 | Acid-catalyzed electrocyclic rearrangement. | Di-imine |

| 4 | Intramolecular nucleophilic attack. | Cyclic Aminal (Aminoindoline) |

| 5 | Elimination of ammonia and aromatization. | Indole Product |

Mechanisms of C3 Amination Reactions

Introducing an amino group at the C3 position of the indole ring is a critical transformation for synthesizing the target compound. The C3 position of indole is electron-rich and highly reactive towards electrophiles, making electrophilic substitution a primary pathway for functionalization. youtube.com

Common strategies for C3 amination often involve a two-step process:

Nitration followed by Reduction : This is a major strategy for introducing the amino group. nih.gov The mechanism involves the electrophilic attack of the C3 position of the indole ring on a nitronium ion (NO₂⁺), typically generated from nitric acid and a strong acid catalyst. The resulting 3-nitroindole is then reduced to the 3-aminoindole. The reduction can proceed via various mechanisms depending on the reducing agent used (e.g., catalytic hydrogenation, metal-acid reduction).

Alternative and more direct methods for C3 amination are also being explored:

Cascade Transformations : A novel method involves the reaction of indoles with nitrostyrene, which leads to the formation of a spiro[indole-3,5′-isoxazole]. nih.gov Subsequent treatment with hydrazine hydrate initiates a cascade reaction that results in the formation of the 3-aminoindole. nih.gov

Copper-Mediated Cyanation : While not a direct amination, the introduction of a cyano group at C3 can serve as a precursor to the amine. One such method involves a copper-promoted reaction where an iminium ion acts as an intermediate. This intermediate is attacked by the indole at the C3 position, and subsequent hydrolysis and reaction with ammonium afford the 3-cyano indole. rsc.org

Radical Amination : Photochemical methods are emerging for C-H amination. For instance, the C3-amination of pyridines has been shown to proceed via the photochemical reaction of a Zincke imine with an amidyl radical. nih.govresearchgate.net Similar radical-based mechanisms could potentially be applied to indoles.

Mechanistic Insights into Functional Group Interconversions

The functional groups of this compound—the tert-butyl ester and the amino group—can undergo several important transformations. Understanding the mechanisms of these interconversions is crucial for the further derivatization of the molecule.

A key transformation is the decarboxylation of the corresponding indole-2-carboxylic acid, which would be formed upon hydrolysis of the tert-butyl ester.

Iodinative Decarboxylation : In a different mechanistic pathway, the decarboxylation can be coupled with iodination. The proposed mechanism begins with an initial iodination at the nucleophilic C3 position, followed by an electrophilic attack of iodine at the C2 position. This creates a carbocation intermediate that weakens the bond between the C2 carbon and the carboxylate group, facilitating the elimination of carbon dioxide. researchgate.net

The hydrolysis of the tert-butyl ester itself typically proceeds via an acid-catalyzed acyl-oxygen cleavage mechanism.

Protonation : The carbonyl oxygen of the ester is protonated by an acid catalyst, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic Attack : A water molecule attacks the carbonyl carbon.

Proton Transfer : A proton is transferred from the attacking water molecule to the tert-butyl oxygen.

Elimination : The C-O bond is cleaved, leading to the formation of the carboxylic acid and a stable tert-butyl carbocation, which is subsequently neutralized.

Catalytic Cycle Analysis in Metal-Mediated Transformations (e.g., Pd-catalyzed processes)

Palladium-catalyzed reactions are powerful tools for the functionalization of indoles. These reactions typically operate through a catalytic cycle involving Pd(0) and Pd(II) oxidation states. csbsju.edulibretexts.org Key steps in these cycles include oxidative addition, transmetalation (for cross-coupling reactions), migratory insertion (for Heck-type reactions), and reductive elimination. libretexts.orglibretexts.org

A generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction involving an indole derivative can be described as follows:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X) in an oxidative addition step, breaking the C-X bond and forming an Ar-Pd(II)-X complex. csbsju.eduyoutube.com This step increases the oxidation state of palladium from 0 to +2.

Transmetalation/Ligand Exchange : In reactions like Suzuki or Stille coupling, an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, replacing the halide. In other reactions, this step might involve the coordination of a nucleophile, such as the indole nitrogen.

Reductive Elimination : This is the final product-forming step. The two organic groups attached to the palladium center couple and are eliminated from the metal complex. csbsju.eduyoutube.com This step forms the new C-C or C-N bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

For direct C-H functionalization reactions, the mechanism is slightly different and often involves an initial C-H activation step where the palladium catalyst coordinates to and cleaves a C-H bond of the indole. nih.gov For example, in the palladium-catalyzed oxidative amination of olefins with indoles (an aza-Wacker type reaction), the proposed mechanism involves N-H activation of the indole, coordination of the olefin to the palladium center, cis-aminopalladation, and subsequent β-hydride elimination to yield the product. nih.gov

Table 2: Fundamental Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Reaction of Pd(0) with an organic halide (R-X) to form R-Pd(II)-X. | 0 → +2 |

| Transmetalation | Transfer of an organic group (R') from another metal to the Pd(II) center. | No Change |

| Reductive Elimination | Coupling of the two organic groups (R-R') and their elimination from the metal. | +2 → 0 |

The reversibility of the oxidative addition step can be influenced by bulky phosphine (B1218219) ligands, which can induce reductive elimination to regenerate the active Pd(0) catalyst from an otherwise inactive Pd(II) species. acs.org This is particularly relevant in complex syntheses where the catalyst might be trapped by a product or intermediate. acs.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the molecular and electronic structure of indole (B1671886) derivatives. tandfonline.com For compounds structurally related to tert-Butyl 3-amino-1H-indole-2-carboxylate, such as other tert-butyl indole-1-carboxylate derivatives, DFT calculations have been successfully used to compute the optimized molecular geometry. researchgate.netresearchgate.net These theoretical structures are often compared with experimental data from X-ray crystallography to validate the computational methods. researchgate.net

Studies on similar molecules have utilized the B3LYP functional with basis sets like 6-311G(2d,p) to achieve high accuracy in predicting bond lengths, bond angles, and dihedral angles. researchgate.net The consistency between the DFT-optimized structure and the crystal structure confirms that these computational approaches can reliably model the molecule's ground-state geometry. researchgate.net Furthermore, quantum chemical methods are used to calculate various properties, including thermodynamic parameters, atomic charges, and vibrational frequencies, which are crucial for a comprehensive understanding of the molecule's behavior. researchgate.netmdpi.com Solvation models, such as the Polarizable Continuum Model (PCM), can also be incorporated to study the molecule's properties in different solvent environments, which is essential for predicting its behavior in biological systems. rsc.org

Table 1: Representative DFT Functionals and Basis Sets Used in Indole Derivative Studies

| Computational Method | Common Applications | Reference Example |

|---|---|---|

| DFT/B3LYP/6-311G(2d,p) | Geometry optimization, comparison with X-ray data | researchgate.net |

| DFT/M06-2X/6-31+G(d,p) | Geometry optimization, frequency calculations | proquest.com |

| B97-3c composite scheme | Transition state search, Gibbs free energy calculation | mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. Key areas of flexibility include the rotation around the single bonds connecting the tert-butyl group, the ester functional group, and the amino group to the indole core.

Computational methods can scan the potential energy surface to identify low-energy conformers. researchgate.net Studies on related substituted indoles have shown that interactions between adjacent groups significantly influence the preferred conformation. documentsdelivered.com For instance, the orientation of the ester group (syn- or anti-periplanar) relative to the indole ring is a critical conformational feature. derpharmachemica.com

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes and changes shape in solution, providing a more realistic picture of its conformational landscape than static models. rsc.org These simulations are vital for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as a protein or enzyme. nih.gov

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to explain and predict chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's electronic properties and reaction tendencies. tandfonline.comresearchgate.net

HOMO : Represents the outermost electrons and indicates the molecule's ability to donate electrons. It is often associated with nucleophilic or electron-rich regions. For indole derivatives, the HOMO is typically delocalized across the π-system of the indole ring.

LUMO : Represents the lowest energy level for accepting electrons. It is associated with electrophilic or electron-poor regions.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net

For this compound, the electron-donating amino group at the 3-position is expected to raise the energy of the HOMO, increasing its nucleophilicity. Conversely, the electron-withdrawing carboxylate group at the 2-position would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at specific sites. FMO analysis helps predict how the molecule will interact with other reagents in chemical reactions. researchgate.net

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using colors to indicate different electrostatic potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts its reactive behavior and intermolecular interactions. researchgate.net

The typical color scheme for an MEP map is:

Red : Indicates regions of most negative electrostatic potential, associated with high electron density. These are sites prone to electrophilic attack and are often involved in hydrogen bond acceptance. researchgate.net

Blue : Indicates regions of most positive electrostatic potential, associated with electron deficiency. These are sites prone to nucleophilic attack.

Green/Yellow : Indicate regions of intermediate or neutral potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen of the ester group, making it a primary site for hydrogen bonding. The nitrogen atoms of the indole ring and the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the N-H of the indole ring would show a positive potential (blue), identifying them as hydrogen bond donor sites. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Computational methods are extensively used to derive Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, in particular, build mathematical models to predict the activity of new compounds. researchgate.net

For series of indole analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been employed. nih.govmdpi.com These studies generate 3D contour maps that visualize how different properties influence biological activity:

Steric Fields : Show regions where bulky groups increase or decrease activity.

Electrostatic Fields : Indicate where positive or negative charges are favorable.

Hydrophobic Fields : Highlight areas where hydrophobic or hydrophilic properties are preferred.

By analyzing the structure of this compound, a computational SAR model could suggest modifications to enhance a specific biological activity. For example, the model might indicate that a larger, more hydrophobic group than the tert-butyl ester is needed for better binding to a target, or that an additional hydrogen bond donor on the indole ring would improve potency. mdpi.com Molecular docking simulations are often used alongside QSAR to visualize how these derivatives bind to a protein's active site, providing a rationale for the observed SAR. nih.gov

Computational Kinetics Studies of Aminoindole Structures

Computational kinetics involves the use of theoretical methods to study the rates and mechanisms of chemical reactions. proquest.com By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, determine activation energies, and predict reaction rate constants. copernicus.orgresearchgate.net

For indole structures, computational studies have been conducted to investigate their thermal decomposition and atmospheric oxidation mechanisms. researchgate.netacs.org For example, the reactions of the indole ring with hydroxyl radicals have been modeled to understand its environmental fate. proquest.com These studies show that such reactions can proceed through different pathways, such as hydrogen abstraction from the N-H group or addition to the C=C double bonds. proquest.com

Applying these computational kinetics methodologies to aminoindole structures like this compound would allow for the investigation of its stability and reactivity. Researchers could model its susceptibility to oxidation, hydrolysis of the ester group, or other metabolic transformations. Understanding these reaction pathways and their kinetics is crucial for drug development, as it provides insights into the molecule's potential metabolism and degradation profile.

Advanced Research Applications and Methodological Advancements

Development of Novel Organic Synthesis Methodologies for Indoles

This method represents a significant improvement over previous routes that often struggled with the instability of the electron-rich 3-aminoindole products, which are prone to oxidative decomposition. researchgate.net The development of such robust synthetic routes is crucial for making these valuable building blocks more accessible for further research and application.

Strategies for Regioselective and Stereoselective Functionalization

Once the indole (B1671886) scaffold is formed, the precise installation of functional groups at specific positions (regioselectivity) and with defined three-dimensional arrangements (stereoselectivity) is paramount for creating complex molecules with specific biological functions. The indole-2-carboxylate framework serves as an excellent platform for such transformations.

N-acyl derivatives of 3-substituted indole-2-carboxylates are key intermediates in this context. clockss.org Catalytic hydrogenation of these compounds can lead to either cis- or trans-indoline diastereomers, depending on the reaction conditions and the nature of the N-acyl group. clockss.org This diastereoselective reduction is a powerful tool for controlling the stereochemistry of the resulting indoline, which is a common core in many natural products and pharmaceuticals.

Furthermore, enzymatic reactions are emerging as powerful tools for achieving high regioselectivity. For instance, the combination of halogenating enzymes (halogenases or haloperoxidases) with chemocatalytic reactions like the Heck coupling can achieve site-specific functionalization of the indole ring in aqueous media. nih.gov This chemoenzymatic cascade allows for the introduction of substituents at positions that are often difficult to access through traditional chemical means.

Utilization in Complex Alkaloid and Natural Product Synthesis

Indole alkaloids are a large and structurally diverse family of natural products with over 4,100 known compounds, many of which exhibit potent biological activities. encyclopedia.pub The indole-2-carboxylate moiety is a common structural motif in this class of molecules, and derivatives like tert-butyl 3-amino-1H-indole-2-carboxylate are invaluable starting materials for their total synthesis.

The ability to control the stereochemistry at the C2 and C3 positions of the indole core, as discussed in the previous section, is critical for the asymmetric synthesis of these complex targets. The functional handles provided by the amino and carboxylate groups allow for the elaboration of the indole core into the intricate polycyclic systems characteristic of many alkaloids. For example, the synthesis of potent non-opioid analgesics like (±)-conolidine and antitumor agents such as vincristine relies on the strategic construction and functionalization of the indole nucleus. encyclopedia.pub The development of synthetic methodologies for compounds like this compound directly facilitates the synthesis of these and other medicinally important natural products.

Design of Enzyme Inhibitors and Receptor Ligands based on Indole-2-carboxylate Scaffolds

The indole-2-carboxylate scaffold is a well-established pharmacophore for designing molecules that can interact with various biological targets, including enzymes and receptors. nih.govmdpi.com Its structural rigidity and the ability to form key hydrogen bonding and π-π stacking interactions make it an ideal starting point for drug design.

Researchers have extensively modified this scaffold to create potent and selective ligands. For instance, indole-2-carboxamides have been developed as potent inhibitors of the MmpL3 enzyme in Mycobacterium tuberculosis, showing promise as new antitubercular agents. nih.gov The same scaffold has also been explored for its anticancer properties, with analogues demonstrating cytotoxic activity against pediatric brain tumor cells. nih.gov

In the field of neuroscience, indole-2-carboxamides have been designed as allosteric modulators for the cannabinoid CB1 receptor and as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target for pain and inflammation. mdpi.comnih.gov The versatility of the indole-2-carboxylate core allows for systematic modification of substituents at various positions of the indole ring to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Bioactive Compounds Based on the Indole-2-Carboxamide Scaffold

| Compound Class | Target | Therapeutic Area |

|---|---|---|

| N-rimantadine indoleamides | MmpL3 | Tuberculosis |

| Substituted indole-2-carboxamides | - | Pediatric Brain Tumors |

| Indole-2-carboxamide derivatives | CB1 Receptor | Neurological Disorders |

| Indole-2-carboxamide derivatives | TRPV1 Agonists | Pain & Inflammation |

| 1-(Phenylsulfonyl)-1H-indole derivatives | Cholinesterases, 5-HT6 Receptors | Alzheimer's Disease |

| Pyrazolyl-s-triazine indoles | EGFR, CDK-2 | Cancer |

Integration of Flow Chemistry and Microwave-Assisted Synthesis

Modern synthetic chemistry increasingly relies on enabling technologies like microwave-assisted organic synthesis (MAOS) and continuous-flow processing to accelerate reaction times, improve yields, and enhance safety. nih.govresearchgate.net The synthesis of indoles and their derivatives has significantly benefited from these advancements.

Microwave irradiation has been successfully applied to classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions, often leading to dramatic reductions in reaction times from hours to minutes. nih.gov This technology is particularly valuable for synthesizing libraries of indole derivatives for medicinal chemistry applications. For example, Pd-catalyzed heterocyclization reactions to form 2-methyl-1H-indole-3-carboxylates have been efficiently performed using microwave heating. mdpi.com

Flow chemistry offers advantages in terms of scalability, safety (especially for hazardous reactions), and process control. unimi.it The combination of microwave heating with continuous-flow reactors provides a powerful platform for the rapid and efficient synthesis of indole-based compounds. This integrated approach allows for precise control over reaction parameters like temperature and residence time, leading to higher purity products and facilitating scale-up. researchgate.net

Contributions to Supramolecular Chemistry and Materials Science

While the primary applications of indole derivatives have been in medicine, their unique electronic and structural properties also make them attractive components for supramolecular chemistry and materials science. The indole ring system can participate in non-covalent interactions such as hydrogen bonding (via the N-H group) and π-stacking, which are fundamental to the construction of self-assembling supramolecular structures.

The functional groups on this compound provide handles for incorporating the indole unit into larger molecular architectures like polymers, molecular cages, or surface coatings. Although this is a developing area of research, the potential exists to create novel materials with interesting optical, electronic, or recognition properties based on this versatile building block. For instance, the inherent fluorescence of some indole derivatives could be harnessed in the development of chemical sensors or organic light-emitting diodes (OLEDs). The ability to synthesize functionalized indoles efficiently is a key enabler for their exploration in these advanced material applications. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For tert-Butyl 3-amino-1H-indole-2-carboxylate, both ¹H and ¹³C NMR are employed to confirm the arrangement of atoms and functional groups.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a characteristic sharp singlet at approximately 1.6 ppm due to the nine equivalent protons. The protons on the aromatic portion of the indole (B1671886) ring would resonate in the downfield region, typically between 7.0 and 7.7 ppm. The chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the substitution pattern on the benzene (B151609) ring moiety. The proton on the indole nitrogen (N-H) and the protons of the amino group (-NH₂) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is typically observed in the range of 160-165 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would appear at approximately 81 ppm and 28 ppm, respectively. The aromatic and pyrrole (B145914) ring carbons of the indole scaffold would produce a series of signals in the 100-140 ppm range, which can be assigned using advanced NMR techniques like HSQC and HMBC.

Table 1. Representative ¹H NMR Spectral Data for Indole Carboxylate Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Indole-NH | ~11.4 | br s | - |

| Ar-H | 7.0 - 7.5 | m | - |

| Amino-NH₂ | Variable | br s | - |

| Ester -C(CH₃)₃ | ~1.6 | s | - |

Note: Data is illustrative for similar structures; specific shifts for the title compound may vary.

Table 2. Representative ¹³C NMR Spectral Data for Indole Carboxylate Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~162 |

| Indole C2 | Variable |

| Indole C3 | Variable |

| Aromatic C4-C7a | 113 - 137 |

| Ester -C(CH₃)₃ | ~81 |

| Ester -C(CH₃)₃ | ~28 |

Note: Data is illustrative for similar structures; specific shifts for the title compound may vary.

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₁₃H₁₆N₂O₂), the expected exact mass is 232.1212 g/mol .

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the molecular formula. The technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value. In ESI-MS, the compound is often observed as its protonated molecular ion [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 233.1285. The confirmation of this ion provides strong evidence for the successful synthesis and molecular integrity of the target compound. nih.gov

Table 3. Expected Mass Spectrometry Data

| Ion Type | Calculated m/z |

|---|---|

| [M]⁺ | 232.1212 |

| [M+H]⁺ | 233.1285 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it. For related indole derivatives, crystallographic data has revealed key structural features, such as the planarity of the indole ring system and the specific conformations of substituent groups. xjtlu.edu.cntandfonline.com This analysis would definitively confirm the connectivity of the 3-amino and 2-carboxylate groups on the indole core.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) and the indole N-H would typically appear as distinct peaks in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the tert-butyl ester group would produce a strong, sharp absorption band around 1680-1700 cm⁻¹. C-H stretching vibrations from the aromatic ring and the tert-butyl group would be observed near 3000 cm⁻¹, while C-N and C-O stretching bands would appear in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of non-polar bonds.

Table 4. Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H / Amino N-H | Stretch | 3200 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of the final compound and the assessment of its purity.

Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of the synthesis. rsc.org A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is developed to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate.

Column Chromatography , typically using silica gel as the stationary phase, is the standard method for purifying the crude product. acs.org The compound is loaded onto the column and eluted with a solvent system similar to that developed for TLC, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the compound. nih.gov A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA). The compound's purity is determined by integrating the area of its peak in the chromatogram, with purities often exceeding 95% for research applications.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for 3-Amino-1H-indole-2-carboxylates

Future efforts should focus on improving these yields and reducing the number of synthetic steps. The principles of green chemistry, such as the use of renewable starting materials, less hazardous reagents, and catalytic methods, should be central to the design of new synthetic strategies. rsc.org For instance, developing a one-pot synthesis or a multicomponent reaction that assembles the 3-aminoindole core from simple, readily available precursors would represent a significant advancement. rsc.org Exploring flow chemistry for the synthesis of these compounds could also offer advantages in terms of safety, scalability, and efficiency. nih.gov

Exploration of Novel Reactivity Patterns for Diversification of Indole (B1671886) Derivatives

The 3-aminoindole scaffold is a versatile platform for the synthesis of a wide array of more complex heterocyclic systems. The reactivity of the amino group at the C3 position, in conjunction with the carboxylate at C2, allows for a variety of chemical transformations. For example, ethyl 3-amino-1H-indole-2-carboxylate has been utilized in fusion reactions with 6-chloronicotinic acid derivatives to prepare the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. researchgate.net Similarly, its reaction with thiourea (B124793) yields a 2-mercaptopyrimido[5,4-b]indole. researchgate.net

Further exploration of the reactivity of tert-butyl 3-amino-1H-indole-2-carboxylate and its analogues is warranted. Investigating their participation in multicomponent reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions could lead to the discovery of novel molecular architectures with interesting biological properties. nih.gov For instance, copper-catalyzed three-component coupling reactions have proven effective in the synthesis of 3-aminoindolines, which can be subsequently transformed into 3-aminoindoles. nih.gov Uncovering new reaction pathways will be crucial for expanding the chemical space accessible from these indole building blocks.

Advanced Computational Modeling for Predictive Design in Indole Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. In the context of 3-aminoindole chemistry, quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to interpret experimental results and elucidate reaction mechanisms. researchgate.net These computational methods can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.

Future research should leverage advanced computational modeling for the predictive design of novel indole derivatives with desired properties. For example, virtual screening of libraries of 3-aminoindole derivatives against biological targets could identify promising candidates for drug discovery. researchgate.net Molecular dynamics simulations can be used to study the interactions of these molecules with proteins and other biomolecules, providing a deeper understanding of their mechanism of action. Furthermore, computational tools can aid in the design of more efficient synthetic routes by modeling reaction pathways and predicting the stability of intermediates and transition states.

Integration with High-Throughput Experimentation (HTE) in Indole Scaffold Optimization

High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization. nih.gov By enabling the rapid screening of a large number of reaction conditions, HTE can significantly accelerate the development of new synthetic methods. nih.govresearchgate.netchemrxiv.org This technology is particularly well-suited for the optimization of indole synthesis, where multiple parameters such as catalysts, ligands, solvents, and temperature can influence the outcome of a reaction. researchgate.netchemrxiv.org

The integration of HTE with the synthesis of 3-aminoindole derivatives can facilitate the rapid identification of optimal conditions for their preparation and subsequent functionalization. onlinescientificresearch.com Automated synthesis platforms can be used to generate libraries of indole derivatives for biological screening. nih.gov The data generated from HTE can be analyzed using informatics tools to identify structure-activity relationships and guide the design of new and improved compounds. nih.gov This synergy between HTE and medicinal chemistry will be instrumental in unlocking the full potential of the 3-aminoindole scaffold. nih.gov

Design of Chemically Stable 3-Aminoindole Derivatives for Broader Applications

A significant challenge in working with 3-aminoindoles is their inherent instability. nih.gov The unprotected, electron-rich nature of these compounds makes them susceptible to light and air, often leading to oxidative dimerization and other decomposition reactions. researchgate.netnih.gov This instability can limit their utility in various applications.

A key area of future research will be the design and synthesis of chemically stable 3-aminoindole derivatives. This can be achieved through several strategies, including the introduction of electron-withdrawing groups on the indole ring or the protection of the amino group with a suitable protecting group. nih.gov The development of derivatives with improved stability will broaden their applicability in medicinal chemistry and materials science. For instance, more stable compounds would be more amenable to formulation into therapeutic agents and could be incorporated into polymers or other materials to impart specific properties.

Expansion into New Areas of Chemical Biology and Medicinal Chemistry Research

The 3-aminoindole motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. nih.govmdpi.com Derivatives of 3-amino-1H-indole-2-carboxylates have shown promise as inhibitors of tubulin polymerization, antagonists of the glycine (B1666218) binding site associated with the NMDA receptor, and 5-HT6 receptor antagonists. researchgate.netnih.govmdpi.com More recently, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors. rsc.org

Future research should continue to explore the potential of this compound and its analogues in new areas of chemical biology and medicinal chemistry. By systematically modifying the structure of the 3-aminoindole core and screening the resulting compounds against a wide range of biological targets, it may be possible to identify novel therapeutic agents for a variety of diseases. The versatility of this scaffold suggests that it could find applications in areas beyond those already explored, such as in the development of new probes for chemical biology or as components of advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 3-amino-1H-indole-2-carboxylate, and how can purity be optimized?

- Answer: A common approach involves multi-step functionalization of indole scaffolds. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl indole carboxylates) are synthesized via coupling reactions using reagents like HATU or DCC. Post-synthetic modifications, such as bromination or amination, are performed under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purity optimization requires column chromatography (silica gel, gradient elution) or recrystallization using ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond angles, torsion angles, and packing motifs. For instance, related tert-butyl indole carboxylates exhibit planar indole cores with dihedral angles of 5–10° between substituents. The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for crystallographic analysis. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key metrics include R1 < 0.05 and wR2 < 0.15 for reliable refinement .

Q. What safety precautions are critical when handling this compound in the lab?

- Answer: Despite no known acute hazards (GHS classification), handle in a fume hood with nitrile gloves and safety goggles. Avoid sparks/open flames (tert-butyl derivatives can decompose under heat). Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose via incineration (≥1000°C) to prevent environmental release. Toxicity data gaps necessitate treating the compound as potentially harmful; consult SDS for spill protocols .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in conformational stability of tert-butyl-substituted indoles?

- Answer: Discrepancies between X-ray (axial tert-butyl) and NMR (equatorial dominance in solution) are addressed via DFT with explicit solvent models. For example, PCM (Polarizable Continuum Model) simulations in chloroform show solvation stabilizes equatorial conformers by 1–2 kcal/mol. Van der Waals interactions between the tert-butyl group and solvent molecules drive this preference. Gas-phase calculations alone fail to replicate experimental data, highlighting the need for solvent-inclusive modeling .

Q. What strategies mitigate challenges in coupling this compound with aryl halides in cross-catalytic reactions?

- Answer: Steric hindrance from the tert-butyl group reduces coupling efficiency. Use Pd(dba)₂/XPhos catalysts with high temperatures (80–100°C) in toluene/DMF mixtures. Additives like Cs₂CO₃ enhance deprotonation of the indole NH. For electron-deficient partners, switch to Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, BINAP). Monitor reaction progress via LC-MS; yields typically improve from 40% to 70% with optimized ligand ratios .

Q. How can structural analogs of this compound be designed for SAR studies in kinase inhibition?

- Answer: Introduce bioisosteres at the 3-amino position (e.g., sulfonamides, urea groups) while retaining the tert-butyl carbamate for solubility. Use molecular docking (AutoDock Vina, PDB: 2ITZ) to predict binding to ATP pockets. Prioritize analogs with ClogP < 3.5 and PSA < 90 Ų for blood-brain barrier penetration. Validate inhibitory activity via kinase assays (e.g., ADP-Glo™ for IC₅₀ determination) .

Data Contradiction Analysis

Q. Conflicting reports exist on the hydrolytic stability of tert-butyl carbamates under acidic conditions. How can experimental design address this?

- Answer: Contradictions arise from varying proton sources (e.g., HCl vs. TFA) and solvent systems. Design pH-controlled hydrolysis studies (e.g., 0.1 M HCl in dioxane/water vs. 50% TFA in DCM). Monitor degradation via ¹H NMR (disappearance of tert-butyl singlet at δ 1.4 ppm). Stability correlates with solvent polarity: TFA/DCM cleaves carbamates faster (t₁/₂ = 2 h) than aqueous HCl (t₁/₂ = 12 h). Control water content (<1%) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.